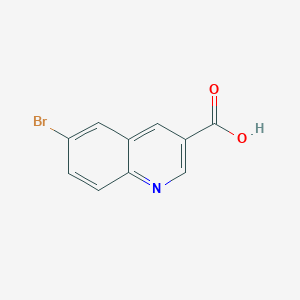

6-Bromoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNYDSMSHWJYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588865 | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798545-30-9 | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromoquinoline-3-carboxylic acid chemical properties

An In-depth Technical Guide to 6-Bromoquinoline-3-carboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, reactivity, synthesis strategies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 798545-30-9) is a derivative of quinoline, a bicyclic aromatic heterocycle.[1] Its structure is characterized by a bromine atom at the 6-position and a carboxylic acid group at the 3-position. These two functional groups are the primary drivers of its chemical reactivity and utility, providing orthogonal handles for synthetic modification. The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid enables amide bond formation, esterification, and other classical transformations.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 798545-30-9 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |

| Molecular Weight | 252.06 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| SMILES String | Brc1cc2c(ncc(c2)C(=O)O)cc1 | [4][3] |

| InChI Key | HVNYDSMSHWJYHG-UHFFFAOYSA-N | [4][3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | |

| logP | 2.6955 | [5] |

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The quinoline core itself is relatively electron-deficient, influencing the regioselectivity of further substitutions.

The Carboxylic Acid Moiety: A Gateway to Diverse Derivatives

The carboxylic acid group is a versatile functional handle. It readily participates in nucleophilic acyl substitution reactions, allowing for the creation of a wide array of derivatives. This is a cornerstone of its use in constructing libraries of compounds for drug discovery. Key transformations include:

-

Amidation: Coupling with primary or secondary amines to form amides is one of the most common derivatizations, often employed to explore structure-activity relationships (SAR).

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate yields esters, which can modulate properties like solubility and cell permeability.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for diversification.

The Bromo Group: A Linchpin for Cross-Coupling

The bromine atom at the C-6 position is the molecule's most valuable feature for building molecular complexity. It is an ideal participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching various amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

This capability to systematically modify the quinoline scaffold is paramount in optimizing the biological activity and pharmacokinetic properties of lead compounds.

Plausible Synthetic Pathway

While specific vendor synthesis routes are proprietary, a plausible and established method for constructing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction . This process involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.

A conceptual workflow is outlined below:

Step-by-Step Methodology:

-

Condensation: 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol.

-

Thermal Cyclization: The resulting intermediate is heated to a high temperature (typically ~250 °C in a high-boiling solvent like diphenyl ether). This intramolecular cyclization reaction forms the quinoline ring system, yielding an ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

Dehydroxylation/Chlorination: The 4-hydroxy group is often converted to a better leaving group, for example, by treatment with phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.

-

Reduction (Dechlorination): The 4-chloro group is then removed, often via catalytic hydrogenation (e.g., H₂, Pd/C), to give the ethyl 6-bromoquinoline-3-carboxylate.

-

Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the target this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8]

This compound serves as a critical starting material for developing novel therapeutics. Research into quinoline-3-carboxylic acid derivatives has identified potent inhibitors of various enzymes and selective antiproliferative agents.[9][10] For example, studies have shown that modifying this scaffold can lead to compounds with significant activity against cancer cell lines and as inhibitors of protein kinase CK2.[9][10] The bromine atom allows for systematic exploration of the chemical space at the 6-position, which is crucial for optimizing target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Analytical Characterization Profile

While Sigma-Aldrich notes that they do not collect analytical data for this specific product, a researcher would use the following standard techniques to verify its identity and purity.[4][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals in the aromatic region (typically 7.5-9.5 ppm). The protons on the quinoline ring would appear as doublets and multiplets, with their specific chemical shifts and coupling constants confirming the substitution pattern. The carboxylic acid proton would appear as a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum would show 10 distinct signals, including a signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and signals for the aromatic carbons, with the carbon attached to the bromine being influenced by the halogen's electronic effects.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, more likely, a protonated molecule [M+H]⁺ corresponding to the molecular weight. A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and several C=C and C=N stretching vibrations from the aromatic quinoline core (approx. 1500-1600 cm⁻¹).

Safety and Handling

Proper laboratory safety protocols must be followed when handling this compound. It is classified with GHS07 pictograms, indicating it can be harmful.[4][2][11]

-

Hazard Classifications: Acute toxicity, Oral (Category 4).[4][2][11]

-

Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4][2][11]

Recommended Handling Procedures:

-

Handle in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]

-

Avoid formation of dust and aerosols.[12]

-

Store in a tightly closed container in a dry, cool place.[12]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The strategic placement of a carboxylic acid and a bromine atom on the privileged quinoline scaffold provides two distinct and reactive sites for molecular elaboration. This dual functionality makes it an ideal starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents and functional materials. Its robust reactivity in cross-coupling and derivatization reactions ensures its continued importance in the fields of medicinal chemistry and organic synthesis.

References

- This compound | CAS 798545-30-9 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/6-bromoquinoline-3-carboxylic-acid-798545-30-9

- 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets - Echemi. URL: https://www.echemi.com/sds/6-bromo-2-methylquinoline-3-carboxylicacid-cas92513-39-8.html

- 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid - Chem-Impex. URL: https://www.chemimpex.com/products/6-bromo-1-2-3-4-tetrahydroquinoline-3-carboxylic-acid

- This compound | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000694

- 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID - Echemi. URL: https://www.echemi.com/products/pid_358913-6-bromo-4-hydroxyquinoline-3-carboxylic-acid.html

- 798545-30-9 | this compound | ChemScene. URL: https://www.chemscene.com/products/6-Bromoquinoline-3-carboxylic-acid-CS-W004890.html

- 552330-93-5, 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID Formula - Echemi. URL: https://www.echemi.com/products/pid_1349141-6-bromo-3-hydroxyquinoline-4-carboxylic-acid.html

- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/NL/en/product/aldrich/bbo000694

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. URL: https://pubmed.ncbi.nlm.nih.gov/33238852/

- 6-Bromoquinoline - SAFETY DATA SHEET. URL: https://www.fishersci.com/msds?productName=AC107380050

- Safety Data Sheet - MedchemExpress.com. URL: https://www.medchemexpress.com/sds/HY-W007403.pdf

- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. URL: https://www.researchgate.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27586529/

- 2 - SAFETY DATA SHEET. URL: https://www.fishersci.com/msds?productName=A01550440010

- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/bbo000694

- This compound synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/798545-30-9.htm

- 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18475628

- Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09440

- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/CA/en/product/aldrich/bbo000694

- 798545-30-9(this compound) Product Description - ChemicalBook. URL: https://www.chemicalbook.

- Recent advances in the synthesis of quinolines: a review - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01814a

- 6-Bromoquinoline(5332-25-2) 1H NMR spectrum - ChemicalBook. URL: https://www.chemicalbook.com/spectrum/5332-25-2_1HNMR.htm

- 6-Bromoquinoline-2-carboxylic acid synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/65148-10-9.htm

- What is the synthesis of 4-bromoquinoline-6-carboxylic acid? - FAQ - Guidechem. URL: https://www.guidechem.com/faq/synthesis-4-bromoquinoline-6-carboxylic-acid-24956.html

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. URL: https://www.researchgate.

- Spectroscopy Data for Undergraduate Teaching - ERIC. URL: https://eric.ed.gov/?id=EJ1387606

- This compound | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/IN/en/search/6-bromoquinoline-3-carboxylic-acid?focus=products&page=1&perpage=30&sort=relevance&term=6-bromoquinoline-3-carboxylic%20acid&type=product_name

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38204646/

- 205114-14-3 Cas No. | 3-Bromoquinoline-6-carboxylic acid - Apollo Scientific. URL: https://www.apolloscientific.co.uk/cas/205114-14-3

- 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Carboxylic_Acids_and_Their_Derivatives/11.

- Reactivity of carboxylic acid derivatives (video) - Khan Academy. URL: https://www.khanacademy.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270823/

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 6-Bromoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 6-bromoquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities. This document will focus on the practical, field-proven methodologies for the synthesis of this specific bromo-substituted quinoline carboxylic acid, with a primary emphasis on the Gould-Jacobs reaction. An alternative approach via the Friedländer annulation will also be discussed. This guide is intended to serve as a valuable resource for researchers and scientists by providing not only step-by-step protocols but also insights into the underlying reaction mechanisms and experimental considerations.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline ring system is particularly prevalent in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3][4] The bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 3-position allows for the formation of amides and esters, enabling the exploration of structure-activity relationships.

This guide will provide a detailed exploration of the most reliable and widely used synthetic routes to this compound, equipping researchers with the knowledge to confidently synthesize this important intermediate.

Primary Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives. This reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. For the synthesis of this compound, the logical starting material is 4-bromoaniline.

The overall transformation can be visualized as a three-stage process:

-

Formation of the quinoline core to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis of the ester to the corresponding carboxylic acid.

-

Dehydroxylation of the 4-hydroxy group to afford the final product.

Figure 1: Overall workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Part 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

The initial step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate. This intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.

Experimental Protocol:

-

Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 130-150 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting aniline.

-

Cyclization: In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250 °C. Add the crude condensation product dropwise to the hot solvent. Maintain the temperature for 30-60 minutes to ensure complete cyclization.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solvent.

-

Purification: Collect the solid by vacuum filtration and wash with a non-polar solvent such as hexane or petroleum ether to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-Bromoaniline | 1.0 eq | Starting material |

| Diethyl Ethoxymethylenemalonate | 1.1 eq | Reactant for quinoline core formation |

| Dowtherm A / Diphenyl ether | Sufficient volume for slurry | High-boiling solvent for cyclization |

| Hexane / Petroleum ether | Sufficient volume for washing | Removal of high-boiling solvent |

| Ethanol / Acetic acid | Sufficient volume for recrystallization | Purification of the product |

Table 1: Reagents and solvents for the synthesis of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Part 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

-

Reaction Setup: Suspend ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Hydrolysis: Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting ester is consumed.

-

Isolation: Cool the reaction mixture to room temperature and acidify with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 1-2. The carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.[5]

Part 3: Dehydroxylation to this compound

The final and most critical step is the removal of the 4-hydroxy group. This is typically a two-step process involving conversion of the hydroxyl group to a better leaving group (a chloro group), followed by reductive dehalogenation.

Figure 2: Detailed workflow for the dehydroxylation step.

Experimental Protocol:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, excess). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours.[6][7]

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base, such as sodium bicarbonate or potassium carbonate, until the product precipitates.

-

Isolation of Chloro-derivative: Collect the solid 6-bromo-4-chloroquinoline-3-carboxylic acid by vacuum filtration, wash with water, and dry.

-

Catalytic Hydrogenation: Dissolve the 6-bromo-4-chloroquinoline-3-carboxylic acid in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Alternative Synthesis Pathway: The Friedländer Annulation

The Friedländer synthesis is another classical method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][9][10][11] For the synthesis of this compound, this would likely involve the reaction of 2-amino-5-bromobenzaldehyde with a pyruvate derivative.

Figure 3: Conceptual workflow for the Friedländer synthesis.

While conceptually straightforward, the availability of the starting 2-amino-5-bromobenzaldehyde can be a limiting factor. However, this pathway offers a more direct route to the quinoline-3-carboxylate skeleton without the 4-hydroxy intermediate.

Characterization Data

Accurate characterization of the final product and key intermediates is crucial for ensuring purity and confirming the structure.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 1.4 (t, 3H), 4.4 (q, 2H), 7.6-8.5 (m, 4H), 11.8 (s, 1H, OH) | 14.5, 61.0, 110-145 (aromatic C), 165.0 (C=O), 175.0 (C-OH) | 3400-3200 (OH), 1720 (C=O, ester), 1620, 1580 (aromatic C=C) | [M+H]⁺: 296.0/298.0 |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 7.7-8.6 (m, 4H), 12.5 (br s, 1H, COOH), 13.5 (br s, 1H, OH) | 112-148 (aromatic C), 168.0 (C=O), 178.0 (C-OH) | 3400-2500 (br, OH and COOH), 1700 (C=O), 1615, 1575 (aromatic C=C) | [M+H]⁺: 268.0/270.0 |

| This compound | 7.8-9.2 (m, 5H), 13.0 (br s, 1H, COOH) | 120-150 (aromatic C), 167.0 (C=O) | 3300-2500 (br, COOH), 1690 (C=O), 1600, 1560 (aromatic C=C) | [M+H]⁺: 252.0/254.0 |

Table 2: Expected spectroscopic data for key compounds. Note: Exact chemical shifts and peak shapes may vary depending on the solvent and instrument used.[12][13][14][15]

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry due to the versatility of its functional groups. The quinoline core is a known pharmacophore in many biologically active compounds.

-

Kinase Inhibitors: The 4-anilinoquinoline scaffold, which can be derived from 6-bromo-4-chloroquinoline intermediates, is a well-established hinge-binding motif for many protein kinases.[2] The 6-bromo substituent can be used to explore the solvent-exposed regions of the ATP-binding pocket through Suzuki or other cross-coupling reactions, while the 3-carboxylic acid can be converted to amides to interact with other residues in the active site.[3][4][16]

-

Antimicrobial Agents: Quinolone and quinoline-3-carboxylic acid derivatives have a long history as antibacterial agents, with nalidixic acid being an early example.[1][9][17][18] The 6-bromo substituent can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved activity or a broader spectrum against resistant strains.

Conclusion

The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction, starting from 4-bromoaniline. This multi-step process, involving quinoline core formation, ester hydrolysis, and a two-step dehydroxylation, is a well-established and scalable route. While the Friedländer annulation presents a more direct alternative, the accessibility of the required starting materials may be a practical limitation. This guide has provided detailed, field-proven protocols and mechanistic insights to enable researchers to successfully synthesize this important building block for applications in drug discovery and medicinal chemistry. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are essential for obtaining high-purity material for further research.

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

- Synergistic Augmentation of Beta-Lactams: Exploring Quinoline-Derived Amphipathic Small Molecules as Antimicrobial Potentiators against Methicillin-Resistant Staphylococcus aureus. (2024, March 5). ACS Infectious Diseases.

- 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. (2017, July 31).

- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). PubMed.

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- Gould–Jacobs reaction. (n.d.). Wikipedia.

- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (n.d.). MDPI.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PubMed Central.

- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromoaniline: Overview, Metabolism and Preparation Method. (2024, May 7). ChemicalBook.

- The Chemistry of 4-Hydroxyquinolines. (n.d.).

- 6-BROMO-4-CHLOROQUINOLINE synthesis. (n.d.). ChemicalBook.

- compared using 13C nmr spectroscopy. (n.d.).

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Sigma-Aldrich.

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed.

- 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. (n.d.). Echemi.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI.

- Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (n.d.).

- 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). (n.d.). NP-MRD.

- Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com.

- 6-Bromo-4-chloroquinoline-3-carboxamide|CAS 1374868-94-6. (n.d.). Benchchem.

- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. (n.d.). Benchchem.

- (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15).

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. (n.d.).

- Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021, April 30). Semantic Scholar.

- This compound. (n.d.). Sigma-Aldrich.

- An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (n.d.). Benchchem.

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China. (n.d.).

- CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).

- 552330-93-5, 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID Formula. (n.d.). Echemi.

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8. (n.d.). Sigma-Aldrich.

- 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2. (2025, July 24). ChemicalBook.

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, August 9).

- 122794-99-4|Ethyl 6-bromo-4-hydroxyquinoline-3-carboxyl

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of 6-Bromoquinoline-3-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-bromoquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the principles behind the spectral features.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are known for a wide range of pharmacological activities.[1][2] The presence of a bromine atom and a carboxylic acid group on the quinoline scaffold significantly influences its electronic properties and potential biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation based on fundamental principles and data from related structures.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments.

Sources

The Biological Versatility of 6-Bromoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a vast spectrum of biological activities. Among these, the quinoline-3-carboxylic acid moiety has emerged as a particularly fruitful scaffold for the design of novel drugs. This structural motif is not only present in numerous natural products but also serves as a key pharmacophore in a variety of synthetic compounds with significant medicinal applications.[1] The strategic placement of a carboxylic acid group at the 3-position of the quinoline ring often imparts crucial interactions with biological targets, driving the efficacy of these molecules. This guide provides an in-depth exploration of the biological potential of a specific, yet under-explored derivative: 6-Bromoquinoline-3-carboxylic acid. While direct and extensive research on this particular compound is limited, by examining the activities of its structural analogs, we can construct a compelling hypothesis for its potential therapeutic applications and outline a strategic approach for its biological evaluation.

Anticipated Biological Activities of this compound: An Evidence-Based Postulation

The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The presence of a bromine atom at the 6-position of the quinoline-3-carboxylic acid backbone is anticipated to significantly modulate its physicochemical properties and, consequently, its biological activity. Halogenation, a common strategy in medicinal chemistry, can enhance membrane permeability, improve metabolic stability, and introduce specific electronic effects that can favor target binding.

Potential as an Anticancer Agent

Numerous quinoline derivatives have been investigated for their antiproliferative properties.[2] One of the well-established mechanisms for the anticancer activity of certain quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is often upregulated in rapidly proliferating cancer cells, making DHODH an attractive therapeutic target. The carboxylate group of the quinoline scaffold is crucial for this activity, as it can form a salt bridge with key amino acid residues within the enzyme's active site.[3]

Furthermore, studies on highly brominated quinolines have demonstrated significant anticancer activities against various cancer cell lines, including C6, HeLa, and HT29.[5] This suggests that the presence of a bromine substituent, such as in this compound, could contribute to or enhance cytotoxic effects. Quinoline derivatives have also been shown to induce apoptosis and inhibit cell migration, further highlighting their potential in oncology research.[2][5]

Antimicrobial Potential: A Legacy of the Quinolone Core

The quinolone and fluoroquinolone antibiotics, a class of drugs characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The carboxylic acid at the 3-position is a critical feature for their antibacterial activity. While this compound lacks the 4-oxo group of the classic quinolones, the fundamental quinoline-3-carboxylic acid scaffold is still a key component. Research on various quinoline-3-carboxylic acid derivatives has demonstrated antibacterial and antifungal activities.[1]

Enzyme Inhibition: A Broad Therapeutic Avenue

Beyond DHODH and bacterial topoisomerases, the quinoline scaffold is a versatile inhibitor of various other enzymes. For instance, 6-bromo-3-methylquinoline analogues have been explored as inhibitors of prostaglandin F2α, suggesting a potential role in inflammatory pathways.[6] The structural similarities suggest that this compound could be investigated for similar inhibitory activities. Furthermore, certain quinoline-3-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7]

Strategic Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following experimental workflows provide a robust framework for its initial characterization.

Workflow for Anticancer Activity Screening

A tiered approach is proposed to efficiently assess the anticancer potential of this compound.

Caption: Tiered workflow for anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for Antimicrobial Activity Screening

A standard workflow to determine the antimicrobial spectrum and potency is outlined below.

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

While data on this compound is sparse, the broader literature on quinoline-3-carboxylic acids provides valuable SAR insights that can guide future derivatization efforts.

| Position | Modification | Potential Impact on Biological Activity |

| C2 | Introduction of aryl or heterocyclic groups | Can enhance anticancer activity by increasing interactions with the target enzyme. |

| N1 | Alkylation or arylation | Can modulate solubility, cell permeability, and target specificity. |

| C4 | Introduction of an oxo group (quinolone) | Generally enhances antibacterial activity by improving interaction with DNA gyrase/topoisomerase IV. |

| C6 | Substitution with other halogens or electron-withdrawing/donating groups | Can fine-tune the electronic properties and lipophilicity of the molecule, impacting potency and pharmacokinetics. |

| C7 | Addition of piperazine or other basic moieties | Often incorporated in fluoroquinolones to improve antibacterial spectrum and potency. |

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. A systematic approach, beginning with broad-spectrum screening and progressing to mechanistic studies and SAR-guided optimization, will be crucial in unlocking the full therapeutic potential of this intriguing scaffold.

References

- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.

- CN105837503A - Preparation method for 6-bromine quinoline. Google Patents.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Design, practical synthesis, and biological evaluation of novel 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors. PubMed.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.

- Review on recent development of quinoline for anticancer activities. ScienceDirect.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, practical synthesis, and biological evaluation of novel 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 6-Bromoquinoline-3-carboxylic Acid Derivatives and Analogs in Drug Discovery

Abstract

The quinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in a multitude of clinically approved drugs and late-stage development candidates. Within this vast chemical space, the 6-bromoquinoline-3-carboxylic acid core has emerged as a particularly strategic framework for the design of targeted therapeutics. The presence of the bromine atom at the 6-position offers a unique combination of electronic properties and a vector for further chemical modification, while the 3-carboxylic acid moiety provides a critical anchor for interactions with biological targets and a handle for derivatization to modulate pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical biology, and therapeutic potential of this compound derivatives and their analogs. We will delve into the nuances of their synthetic routes, explore the structure-activity relationships that govern their biological effects, and present detailed protocols for their preparation and evaluation. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.

The this compound Core: A Privileged Scaffold

The inherent versatility of the quinoline ring system, a fusion of benzene and pyridine rings, has cemented its status as a cornerstone in drug discovery.[1][2] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position imbues this scaffold with a distinct set of properties that are highly advantageous for medicinal chemistry campaigns.

-

The Role of the 6-Bromo Substituent: The electron-withdrawing nature of the bromine atom can significantly influence the electronic distribution within the quinoline ring, impacting the pKa of the nitrogen atom and the overall reactivity of the molecule. This modulation of electronic properties can be crucial for fine-tuning the binding affinity of a compound for its biological target. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling the introduction of additional functionality through cross-coupling reactions, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.

-

The Significance of the 3-Carboxylic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[3] Its acidic nature also provides a means to improve aqueous solubility and modulate the pharmacokinetic profile of a drug candidate. The carboxylic acid can be readily converted into a variety of derivatives, such as esters and amides, to further optimize potency, selectivity, and drug-like properties.

Synthesis of the this compound Scaffold and Its Derivatives

The construction of the this compound core is most effectively achieved through the Gould-Jacobs reaction, a classic and reliable method for quinoline synthesis.[4][5][6][7] This is followed by the derivatization of the carboxylic acid group to generate a library of analogs for biological screening.

Synthesis of the Core Scaffold via the Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a convergent and efficient route to the 6-bromo-4-hydroxyquinoline-3-carboxylic acid scaffold, which can be subsequently converted to the desired this compound. The overall synthetic workflow is depicted below.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the reaction mixture at 120-130°C for 2 hours. The initial condensation reaction forms the anilinomethylenemalonate intermediate.[8]

-

Cyclization: Increase the temperature to 240-250°C and maintain for 30-60 minutes to effect the thermal cyclization.[9] This step is often carried out in a high-boiling point solvent such as diphenyl ether to ensure even heating and prevent charring.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or acetic acid, to yield pure ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[10][11][12][13][14][15]

Causality Behind Experimental Choices:

-

The use of a slight excess of diethyl ethoxymethylenemalonate ensures complete consumption of the starting aniline.

-

The two-step heating process allows for the controlled formation of the intermediate before initiating the high-temperature cyclization, which can help to minimize side reactions.

-

The choice of a high-boiling point solvent for the cyclization is critical for reaching the required temperature for the reaction to proceed efficiently.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

-

Reaction Setup: Suspend the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide or potassium hydroxide.[16][17]

-

Hydrolysis: Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield the pure 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[18]

Synthesis of 6-Bromoquinoline-3-carboxamide Derivatives

The carboxylic acid group at the 3-position is an excellent handle for the synthesis of a diverse range of amide derivatives. Standard peptide coupling reagents are typically employed for this transformation.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Medicinal Chemistry Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) for inflammatory conditions.

Kinase Inhibition

The quinoline scaffold is a well-established "hinge-binding" motif for many protein kinases. The nitrogen atom of the quinoline ring typically forms a critical hydrogen bond with the backbone amide of a hinge residue in the ATP-binding pocket of the kinase. The 6-bromo substituent can influence the electronic properties of the quinoline ring and also serve as an attachment point for further modifications to explore interactions with other regions of the active site.

Key Kinase Targets and Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[3][5][7][8][19][20]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][16][20][21][22]

-

PI3K/AKT/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[1][4][23][24]

Structure-Activity Relationships for Kinase Inhibition:

| Position | Modification | Impact on Activity | Rationale |

| C3 | Carboxylic Acid | Often essential for activity | Forms key hydrogen bonds or salt bridges in the active site.[3] |

| Amide/Ester | Can modulate potency and cell permeability | Allows for exploration of additional interactions and tuning of physicochemical properties.[25] | |

| C6 | Bromo | Generally enhances potency | The electron-withdrawing nature can influence the basicity of the quinoline nitrogen, affecting hinge binding. Also provides a vector for further modification. |

| Other Halogens | Activity varies (e.g., Chloro, Iodo) | The size and electronic properties of the halogen can fine-tune interactions.[26] | |

| C2/C4 | Aryl/Heteroaryl Substituents | Can significantly increase potency and selectivity | These substituents can occupy hydrophobic pockets and form additional interactions within the ATP-binding site. |

Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS)

H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator of inflammation and allergic responses.[10][11][12][18] Inhibition of H-PGDS is a promising therapeutic strategy for the treatment of conditions such as asthma and allergic rhinitis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. ablelab.eu [ablelab.eu]

- 10. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. nbinno.com [nbinno.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 122794-99-4 [sigmaaldrich.com]

- 16. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 17. echemi.com [echemi.com]

- 18. Dendritic Cells Express Hematopoietic Prostaglandin D Synthase and Function as a Source of Prostaglandin D2 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 24. youtube.com [youtube.com]

- 25. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-Bromoquinoline-3-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Bromoquinoline-3-carboxylic Acid for Pharmaceutical Research

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for novel therapeutic agents and functional materials. Its utility, however, is fundamentally governed by its physicochemical properties, chief among them being solubility. The ability to dissolve a compound in a given solvent system dictates its reaction kinetics, bioavailability, formulation possibilities, and purification strategies. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, we delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed, step-by-step protocol for its empirical determination using the gold-standard equilibrium shake-flask method, and offer insights into the interpretation of the resulting data for research and development applications.

Part 1: Physicochemical Characterization and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility. This compound possesses a rigid, aromatic quinoline core, substituted with both a halogen (bromine) and a carboxylic acid. This unique combination creates a molecule with distinct regions of hydrophobicity and hydrophilicity, making its solubility behavior highly dependent on the chosen solvent system.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in predicting its behavior. These values inform experimental design and data interpretation.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₀H₆BrNO₂ | Provides the elemental composition. |

| Molecular Weight | 268.07 g/mol | Used for converting mass-based solubility (mg/mL) to molarity (mol/L). |

| Predicted pKa (Acidic) | 3.55 ± 0.10 | The carboxylic acid group will be deprotonated and negatively charged at pH > 3.55, significantly increasing aqueous solubility. |

| Predicted pKa (Basic) | 1.89 ± 0.19 | The quinoline nitrogen is weakly basic and will be protonated and positively charged at pH < 1.89. |

| Predicted logP | 2.69 | This positive value indicates a preference for a nonpolar (octanol) environment over a polar (water) one, suggesting low intrinsic solubility in pure water. |

Structural Analysis and Solubility Prediction

The molecule can be dissected into three key functional domains that influence its interaction with solvents:

-

The Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and rigid. It favors interactions with nonpolar and aromatic solvents through π-π stacking and van der Waals forces.

-

The Bromo Group: The bromine atom at the 6-position increases the molecule's molecular weight and polarizability, but primarily contributes to its hydrophobic character, further reducing aqueous solubility.

-

The Carboxylic Acid Group: This is the primary hydrophilic center. It can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the C=O oxygen). Crucially, it is ionizable. In aqueous solutions with a pH above its pKa (~3.55), the group deprotonates to form a highly polar carboxylate anion (-COO⁻), which dramatically enhances solubility in water and other polar protic solvents.

This amphipathic nature—having both significant hydrophobic and hydrophilic regions—suggests that solubility will be poor in highly nonpolar solvents (like hexanes) and limited in neutral water. However, solubility is expected to be significantly enhanced in polar organic solvents capable of hydrogen bonding (e.g., methanol, ethanol, DMSO) and in aqueous buffers where the pH is adjusted to deprotonate the carboxylic acid.

Part 2: A Step-by-Step Protocol for Experimental Solubility Determination

Given the absence of extensive published solubility data, an empirical approach is necessary. The equilibrium shake-flask method is the internationally recognized standard for determining thermodynamic solubility, providing a true measure of a compound's solubility at equilibrium.

Objective & Methodology

Objective: To determine the thermodynamic solubility of this compound in a range of relevant pharmaceutical and laboratory solvents at a controlled temperature (e.g., 25 °C).

Methodology: The Shake-Flask Method (based on OECD Guideline 105 and ICH guidelines).

Materials & Equipment

-

Compound: this compound (solid, high purity).

-

Solvents: A representative panel is crucial.

-

Aqueous: Deionized Water, pH 1.2 HCl Buffer, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer.

-

Polar Protic: Methanol, Ethanol.

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN).

-

Nonpolar: Toluene or Dichloromethane (DCM).

-

-

Equipment: Analytical balance, scintillation vials or glass test tubes with screw caps, orbital shaker or rotator, temperature-controlled incubator, centrifuge, 0.22 µm syringe filters (ensure filter material compatibility with solvents), HPLC-UV or UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Solutions: Add an excess amount of solid this compound to a vial (e.g., 2 mg into 1 mL of solvent). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the dissolution process has reached a true equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete removal of all particulate matter, which would falsely inflate the solubility measurement, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully collect the clear supernatant. For the final clarification step, pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining micro-particulates.

-

Quantification:

-

Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known high concentration. Perform serial dilutions to create a set of calibration standards (e.g., from 1 µg/mL to 100 µg/mL).

-

Analysis: Analyze the calibration standards and the filtered sample solutions using a validated analytical method, such as HPLC-UV. The quinoline chromophore is expected to have a strong UV absorbance, making this a suitable technique.

-

Dilution: The saturated filtrate may need to be diluted to fall within the linear range of the calibration curve. Ensure the dilution factor is accurately recorded.

-

Part 3: Data Analysis, Interpretation, and Presentation

Calculation of Solubility

The concentration of the diluted filtrate is determined from the standard curve. The final solubility is then calculated by correcting for this dilution:

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation

Results should be tabulated clearly, allowing for easy comparison across different solvent systems.

| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Classification |

| Deionized Water | ~6-7 | 25 | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| 0.1 M HCl Buffer | 1.2 | 25 | Experimental Value | Calculated Value | e.g., Slightly soluble |

| Acetate Buffer | 4.5 | 25 | Experimental Value | Calculated Value | e.g., Soluble |

| Phosphate Buffer | 7.4 | 25 | Experimental Value | Calculated Value | e.g., Freely soluble |

| Methanol | N/A | 25 | Experimental Value | Calculated Value | e.g., Soluble |

| DMSO | N/A | 25 | Experimental Value | Calculated Value | e.g., Very soluble |

| Toluene | N/A | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

Interpretation of Results

-

Aqueous pH Profile: The data will likely show a significant increase in solubility as the pH rises above the acidic pKa (~3.55). This is a classic profile for an acidic compound and is critical information for developing oral dosage forms, as solubility will vary throughout the gastrointestinal tract.

-

Organic Solvents: High solubility in DMSO is expected due to its powerful polar aprotic nature. Solubility in alcohols like methanol and ethanol will depend on the balance between hydrogen bonding interactions and the energy required to break the compound's crystal lattice.

-

Implications for Drug Development:

-

Low aqueous solubility at acidic pH might necessitate the use of enabling formulations like amorphous solid dispersions or salt forms for oral delivery.

-

High solubility in organic solvents is advantageous for synthesis, purification (crystallization), and the preparation of stock solutions for in vitro screening.

-

Part 4: Advanced Considerations

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between the equilibrium solubility measured here and kinetic solubility. Kinetic solubility is often measured in early drug discovery using high-throughput methods where a DMSO stock solution is added to an aqueous buffer. This can result in a supersaturated, metastable solution, often yielding a higher but less stable solubility value. The shake-flask method provides the true, lower-energy thermodynamic solubility, which is essential for formulation and regulatory filings.

Impact of the Solid State

The measured solubility is that of the specific solid form (polymorph, solvate, or hydrate) used in the experiment. Different crystalline forms of the same compound can have different crystal lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form before and after the solubility experiment to ensure it has not changed.

Conclusion

While readily available data on the solubility of this compound is scarce, a systematic and rigorous experimental approach can provide the necessary insights for any research or development program. By combining an understanding of its amphipathic chemical structure with the gold-standard shake-flask methodology, researchers can generate a comprehensive solubility profile. This profile is not merely a set of numbers; it is a critical dataset that informs reaction optimization, enables robust biological screening, and guides the rational design of effective formulation strategies, ultimately accelerating the path from laboratory discovery to practical application.

References

- PubChem Compound Summary for CID 2733393, this compound.

- ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound.Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

An In-depth Technical Guide on the Core Mechanism of Action of 6-Bromoquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 6-bromoquinoline-3-carboxylic acid. While direct experimental data on this specific molecule is nascent, this document synthesizes findings from structurally analogous quinoline-based compounds to build a robust hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals. We will delve into the anticipated molecular targets, signaling pathways, and cellular effects of this compound, with a focus on its potential as an enzyme inhibitor and an antiproliferative agent. Furthermore, we will outline detailed experimental protocols to validate these hypotheses.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the quinoline core, as in this compound, is expected to significantly influence its electronic properties, steric hindrance, and potential for intermolecular interactions, thereby defining its mechanism of action.

Postulated Mechanism of Action: An Extrapolation from Structural Analogs

Based on extensive research into quinoline-3-carboxylic acid derivatives, the primary mechanism of action of this compound is likely multifaceted, centering on enzyme inhibition and the induction of antiproliferative effects through the modulation of key cellular signaling pathways.

Enzyme Inhibition: A Prominent Mode of Action

The quinoline carboxylic acid scaffold is a well-established pharmacophore for the inhibition of various enzymes. The carboxylic acid moiety often plays a crucial role in binding to the active site of target enzymes, while the bicyclic ring system and its substituents contribute to binding affinity and selectivity.

Several classes of enzymes are potential targets for this compound:

-

Protein Kinases: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with IC50 values in the micromolar range.[1][2] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. It is plausible that this compound could exhibit inhibitory activity against a panel of protein kinases.

-

Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acid analogs are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway.[3] Inhibition of this enzyme would disrupt DNA and RNA synthesis, leading to an antiproliferative effect.

-

Bacterial DNA Gyrase and Topoisomerase IV: The broader class of quinolones is renowned for its antibacterial activity, which is mediated through the inhibition of these essential bacterial enzymes responsible for DNA replication.[4]

-

Diacylglycerol O-Acyltransferase 1 (DGAT1): Novel quinoline carboxylic acid series have been discovered as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis.[5]

The following diagram illustrates the general principle of enzyme inhibition by a quinoline carboxylic acid derivative.

Caption: General mechanism of enzyme inhibition.

Antiproliferative and Pro-Apoptotic Activity

A significant body of evidence suggests that brominated quinoline derivatives possess potent antiproliferative and pro-apoptotic activities.[6][7] The anticipated mechanisms through which this compound may exert these effects include:

-

Induction of Apoptosis: Structurally related compounds have been shown to induce programmed cell death by modulating the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase activation.[8]

-

Cell Cycle Arrest: Quinoline derivatives can interfere with the cell cycle progression in cancer cells, often causing arrest at the G2/M or S phases, thereby preventing cell division and proliferation.[8]

-

Inhibition of Critical Signaling Pathways: The antiproliferative effects of quinoline carboxylic acids are also linked to their ability to inhibit signaling pathways that are frequently dysregulated in cancer.[8]

The following diagram depicts a potential signaling pathway leading to apoptosis that could be modulated by this compound.

Caption: Kinase inhibition assay workflow.

Cell Viability and Proliferation Assay

Objective: To assess the antiproliferative effects of this compound on various cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines in appropriate media and conditions.

-

-

Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

-

Viability Assessment (Example using MTT assay):

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Apoptosis Assay by Flow Cytometry

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment:

-

Treat cancer cells with this compound at its IC50 concentration for various time points.

-

-

Cell Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence, a strong hypothesis can be formulated based on the well-documented activities of its structural analogs. The compound is anticipated to function as an inhibitor of key enzymes, particularly protein kinases, and to exhibit antiproliferative and pro-apoptotic effects on cancer cells.